tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H22N4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate typically involves the following steps:
Nucleophilic Substitution Reaction: The initial step involves the reaction of 5-bromine-2-nitropyridine with piperazine in a mixed solvent of an alcohol organic solvent and water, using an acid as a catalyst.
Boc Protection: The resulting product is then reacted with Boc anhydride in the presence of an organic solvent and water to form the tert-butyl ester.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation and refining decoloration to obtain the high-purity and light-color this compound.
Industrial Production Methods: The industrial preparation method of this compound adopts similar steps but is optimized for high yield, low cost, and minimal environmental pollution. The process involves nucleophilic substitution, Boc protection, and catalytic hydrogenation, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Palladium on Carbon: Used as a catalyst for reduction reactions.
Boc Anhydride: Used for Boc protection during synthesis.
Alcohol Organic Solvent and Water: Used as solvents in nucleophilic substitution reactions.
Major Products Formed:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Formed by the reduction of the nitro group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Potential Drug Candidate: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry:
Chemical Manufacturing: Used in the production of other chemical compounds and materials.
Mechanism of Action
The exact mechanism of action of tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is not well-documented. its biological activity is likely due to its interaction with specific molecular targets and pathways in cells. The nitro group and piperazine ring may play crucial roles in its activity, potentially involving redox reactions and interactions with enzymes or receptors .
Comparison with Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A similar compound with an amino group instead of a nitro group.
tert-Butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate: Another similar compound with a bromine atom instead of a nitro group.
Uniqueness: tert-Butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, allows for specific reactions and interactions that are not possible with similar compounds having different substituents .
Properties
Molecular Formula |
C15H22N4O4 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
tert-butyl 3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N4O4/c1-11-10-17(14(20)23-15(2,3)4)7-8-18(11)12-5-6-13(16-9-12)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3 |
InChI Key |
JJXVPQLHSUHZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C |
Origin of Product |
United States |
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